molecular formula C15H21NO2S B13514154 Octyl2-(4-cyanothiophen-3-yl)acetate

Octyl2-(4-cyanothiophen-3-yl)acetate

Cat. No.: B13514154
M. Wt: 279.4 g/mol
InChI Key: DFRFOPDYMGWBGN-UHFFFAOYSA-N
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Description

Octyl 2-(4-cyanothiophen-3-yl)acetate is an ester derivative featuring a thiophene ring substituted with a cyano group at the 4-position and an octyl ester chain. The compound’s structure combines a heteroaromatic thiophene core with a polar cyano group and a hydrophobic octyl chain, creating a unique balance of reactivity and solubility. The cyano group’s electron-withdrawing nature may enhance electrophilic reactivity or influence intermolecular interactions, distinguishing it from analogous thiophene esters .

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

octyl 2-(4-cyanothiophen-3-yl)acetate

InChI

InChI=1S/C15H21NO2S/c1-2-3-4-5-6-7-8-18-15(17)9-13-11-19-12-14(13)10-16/h11-12H,2-9H2,1H3

InChI Key

DFRFOPDYMGWBGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC1=CSC=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl2-(4-cyanothiophen-3-yl)acetate typically involves the esterification of 4-cyanothiophen-3-ylacetic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-cyanothiophen-3-ylacetic acid+octanolacid catalystThis compound+water\text{4-cyanothiophen-3-ylacetic acid} + \text{octanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-cyanothiophen-3-ylacetic acid+octanolacid catalyst​this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Octyl2-(4-cyanothiophen-3-yl)acetate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the cyano group to form amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Amides or esters formed from nucleophilic substitution at the acetate group.

Scientific Research Applications

Chemistry

In chemistry, Octyl2-(4-cyanothiophen-3-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly esterases. Its ester bond is susceptible to hydrolysis, making it a useful substrate for enzyme assays.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents

Industry

In the industrial sector, this compound is used in the production of organic electronic materials. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which Octyl2-(4-cyanothiophen-3-yl)acetate exerts its effects depends on its application. In biological systems, the compound may interact with enzymes or receptors through its ester and cyano groups. The thiophene ring can participate in π-π interactions, enhancing binding affinity to target molecules. In materials science, the compound’s ability to form stable films is attributed to its molecular structure, which allows for efficient packing and electronic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Octyl 2-(4-cyanothiophen-3-yl)acetate with structurally related thiophene derivatives and esters, emphasizing functional group variations and their implications:

Compound Name Structure Characteristics Key Properties/Applications
Octyl 2-(4-cyanothiophen-3-yl)acetate Thiophene with 4-cyano substitution; octyl ester chain Hypothesized enhanced stability and bioactivity due to cyano group (electron-withdrawing effects) .
Octyl acetate Simple ester (octanol + acetic acid) Widely used in flavoring and perfumery for fruity odor .
5-Chloro-2-thiophenecarboxylic acid Thiophene with 5-chloro and carboxylic acid groups Herbicidal activity; chlorine substitution increases lipophilicity .
Methyl 5-bromo-thiophene-3-carboxylate Bromine at 5-position; methyl ester Antibacterial properties; bromine enhances halogen bonding .
Octenyl acetate Unsaturated ester (octenol + acetic acid) Flavoring agent; unsaturation alters sensory profile .

Key Structural and Functional Differences:

For example, halogenated thiophenes (e.g., 5-chloro-2-thiophenecarboxylic acid) often exhibit herbicidal activity due to increased membrane permeability, whereas the cyano group may favor interactions with enzymatic targets (e.g., nitrile hydratases) . The octyl chain provides hydrophobicity, contrasting with shorter or unsaturated chains (e.g., methyl or octenyl esters). This may improve lipid solubility for agrochemical applications but reduce volatility compared to simpler esters like octyl acetate .

Biological Activity: Methyl 5-bromo-thiophene-3-carboxylate’s antibacterial activity is attributed to bromine’s polarizability and electrophilic reactivity. In contrast, the cyano group’s smaller size and stronger dipole could enable distinct binding modes in biological systems . The absence of a carboxylic acid group (cf. 5-chloro-2-thiophenecarboxylic acid) may reduce herbicidal activity but improve ester stability under physiological conditions .

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